molecular formula C12H22N2O2 B13911907 tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate

Cat. No.: B13911907
M. Wt: 226.32 g/mol
InChI Key: ZJRHZFFFERICEO-UHFFFAOYSA-N
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Description

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The tert-butyl group and the carbamate functionality add to its chemical diversity, making it an interesting subject for various scientific studies .

Preparation Methods

The synthesis of tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate typically involves the reaction of spiro[3.3]heptane-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield .

Chemical Reactions Analysis

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition .

Comparison with Similar Compounds

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate can be compared with other spirocyclic carbamates such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-13-9-7-12(8-9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

ZJRHZFFFERICEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1CC2(C1)CCC2

Origin of Product

United States

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